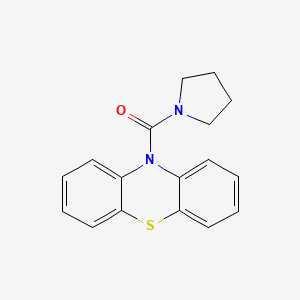
Phenothiazin-10-yl(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenothiazin-10-yl(pyrrolidin-1-yl)methanone is a new luminogen . It exhibits apparent aggregation-induced emission, and polymorphism and mechanochromism properties . It is synthesized and characterized for its crystal structure and photophysical properties .
Synthesis Analysis
The synthesis of Phenothiazin-10-yl(pyrrolidin-1-yl)methanone involves the creation of a new luminogen . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of Phenothiazin-10-yl(pyrrolidin-1-yl)methanone is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
Phenothiazin-10-yl(pyrrolidin-1-yl)methanone exhibits high-contrast luminescence dependent on polymorphism and mechanochromism . It shows interesting mechanochromic luminescence behaviors which are rationalized to be caused by the changes in molecular conformations, intermolecular interactions, molecular packing patterns, and aggregate morphologies .Physical And Chemical Properties Analysis
Phenothiazin-10-yl(pyrrolidin-1-yl)methanone exhibits apparent aggregation-induced emission, and polymorphism and mechanochromism properties . Two kinds of crystals with sky blue (463 nm) and green (557 nm) photoluminescence (PL), respectively, are obtained .Aplicaciones Científicas De Investigación
- PTZ-PY has demonstrated promising anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistically, it interferes with key cellular pathways, making it a potential candidate for targeted therapies against various cancers .
- PTZ-PY’s redox properties make it suitable for electrochemical sensing applications. Scientists have developed PTZ-PY-modified electrodes for detecting biomolecules, heavy metals, and environmental pollutants. Its stability and sensitivity contribute to its use in biosensors and environmental monitoring devices .
- PDT involves using light-activated compounds to selectively destroy cancer cells. PTZ-PY, when irradiated with light, generates reactive oxygen species that damage tumor cells. Researchers are investigating its potential as a photosensitizer in PDT for cancer treatment .
- PTZ-PY exhibits neuroprotective properties by modulating oxidative stress and inflammation. Studies suggest its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. It may protect neurons from damage and enhance cognitive function .
- PTZ-PY’s electron-rich structure makes it useful in organic electronics. Researchers have incorporated it into organic field-effect transistors (OFETs) and organic photovoltaic cells. Its charge transport properties contribute to efficient device performance .
- PTZ-PY displays antimicrobial activity against bacteria, fungi, and parasites. Investigations have explored its use in developing novel antimicrobial agents, especially in drug-resistant infections. Its mechanism of action involves disrupting microbial membranes and interfering with essential cellular processes .
Anticancer Research
Electrochemical Sensors
Photodynamic Therapy (PDT)
Neuroprotective Effects
Organic Semiconductors
Antimicrobial Applications
Mecanismo De Acción
Target of Action
Phenothiazin-10-yl(pyrrolidin-1-yl)methanone is a new luminogen that has been synthesized and characterized for its unique properties It is known to exhibit apparent aggregation-induced emission, polymorphism, and mechanochromism properties .
Mode of Action
The interaction of Phenothiazin-10-yl(pyrrolidin-1-yl)methanone with its targets results in high-contrast luminescence dependent on polymorphism and mechanochromism . This means that the compound can change its luminescence properties based on its physical state and the mechanical pressure applied to it .
Biochemical Pathways
The compound’s mechanochromic luminescence behaviors are rationalized to be caused by changes in molecular conformations, intermolecular interactions, molecular packing patterns, and aggregate morphologies .
Result of Action
The molecular and cellular effects of Phenothiazin-10-yl(pyrrolidin-1-yl)methanone’s action are primarily observed as changes in luminescence properties. The compound exhibits two kinds of crystals with sky blue and green photoluminescence respectively . The sky blue photoluminescence is progressively red-shifted to orange photoluminescence along with the photoluminescence intensity change when the crystal is compressed under gradually strengthened external pressure .
Action Environment
The action, efficacy, and stability of Phenothiazin-10-yl(pyrrolidin-1-yl)methanone are influenced by environmental factors such as external pressure and physical state. For instance, the compound shows reversible photoluminescence changes between sky blue and yellow by repeated grinding and solvent fuming .
Direcciones Futuras
The future directions of Phenothiazin-10-yl(pyrrolidin-1-yl)methanone research could involve its use in high-tech applications, such as mechanosensors and data recording . Its interesting mechanochromic luminescence behaviors could be useful for further development and application of new mechanochromic luminescent materials .
Propiedades
IUPAC Name |
phenothiazin-10-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-17(18-11-5-6-12-18)19-13-7-1-3-9-15(13)21-16-10-4-2-8-14(16)19/h1-4,7-10H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPFEJWVFJCIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenothiazin-10-yl(pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

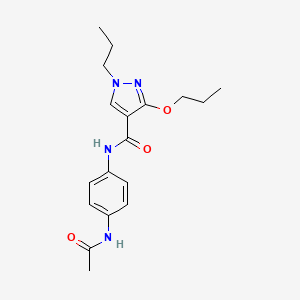
![N~3~-cyclopropyl-6-(3-{[4-(trifluoromethyl)benzyl]amino}-1-pyrrolidinyl)nicotinamide](/img/structure/B2716658.png)

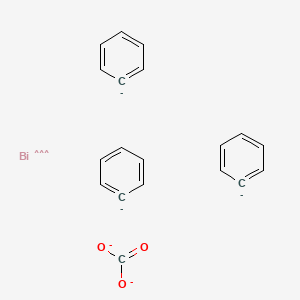
![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B2716662.png)
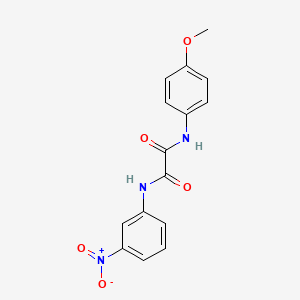
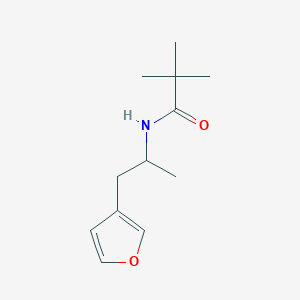
![ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate](/img/structure/B2716668.png)
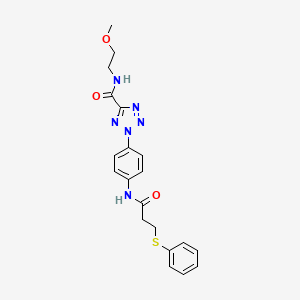
![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2716670.png)


![(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716677.png)
![N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2716678.png)